Cas no 90852-99-6 (b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)-)
4-Ethenylphenyl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside is a glycosidic compound featuring a β-D-glucopyranose core linked to a 4-ethenylphenyl aglycone and a 6-deoxy-α-L-mannopyranosyl substituent. This structurally complex molecule is of interest in glycochemistry and pharmaceutical research due to its unique glycosidic linkages and potential as a synthetic intermediate or bioactive scaffold. The presence of the 6-deoxy-mannose moiety enhances its stability and may influence its binding properties in biological systems. Its well-defined stereochemistry and functional groups make it suitable for targeted glycosylation studies or the development of specialized glycoconjugates. The compound’s purity and structural specificity ensure reproducibility in research applications.
90852-99-6 structure
Product Name:b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)-
CAS No:90852-99-6
MF:C20H28O10
MW:428.430327415466
CID:807285
PubChem ID:13964509
Update Time:2025-06-10
b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)-
- Ptelatoside B
- 4-Ethenylphenyl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- [ "" ]
- 4-Ethenylphenyl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (ACI)
- MEGxp0_001274
- FS-9145
- 90852-99-6
- ptelatosideb
- 4-Ethenylphenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
- HY-N1557
- DTXSID70920120
- BRD-K86604289-001-01-1
- beta-D-Glucopyranoside, 4-ethenylphenyl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-
- CS-0017106
- NCGC00169625-01
- AKOS040762235
- ACon1_001153
- (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- AKOS032948784
- CHEBI:168356
- 2-[2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- DA-66998
- (2S,3R,4R,5R,6S)-2-{[(2S,3R,4S,5S,6R)-2-(4-ETHENYLPHENOXY)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
-
- Inchi: 1S/C20H28O10/c1-3-10-4-6-11(7-5-10)28-20-18(16(25)14(23)12(8-21)29-20)30-19-17(26)15(24)13(22)9(2)27-19/h3-7,9,12-26H,1,8H2,2H3/t9-,12+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1
- InChI Key: DIBOBJSTTKLQQV-QLDOSHOCSA-N
- SMILES: O(C1C=CC(C=C)=CC=1)[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O
Computed Properties
- Exact Mass: 428.16800
- Monoisotopic Mass: 428.16824709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 158Ų
Experimental Properties
- Color/Form: Solid
- Density: 1.2±0.1 g/cm3
- Boiling Point: 318.1±27.0 °C at 760 mmHg
- Flash Point: 146.2±23.7 °C
- Refractive Index: 1.627
- PSA: 158.30000
- LogP: -1.63990
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59030-5mg |
Ptelatoside B |
90852-99-6 | 5mg |
¥4000.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4842-1 mg |
Ptelatoside B |
90852-99-6 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4842-1mg |
Ptelatoside B |
90852-99-6 | 1mg |
¥ 2035 | 2024-07-19 | ||
| TargetMol Chemicals | TN4842-1 mg |
Ptelatoside B |
90852-99-6 | 98% | 1mg |
¥ 2,035 | 2023-07-10 | |
| A2B Chem LLC | AH93582-5mg |
Ptelatoside B |
90852-99-6 | 97.0% | 5mg |
$660.00 | 2024-05-20 |
b-D-Glucopyranoside,4-ethenylphenyl 2-O-(6-deoxy-a-L-mannopyranosyl)- Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Nduka Ikpo,Jenna C. Flogeras,Francesca M. Kerton Dalton Trans., 2013,42, 8998-9006
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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